molecular formula C16H15ClO2 B016412 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone CAS No. 19561-95-6

1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone

Cat. No.: B016412
CAS No.: 19561-95-6
M. Wt: 274.74 g/mol
InChI Key: SJMPWHDFSKHYRD-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone is an organic compound with the molecular formula C18H19ClO2 It is known for its unique structure, which includes a phenyl group and a chloroethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an organic solvent such as acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: A similar compound with a butanone group instead of ethanone.

    1-(4-(2-Chloroethoxy)phenyl)ethanone: Lacks the additional phenyl group present in 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c17-10-11-19-15-8-6-14(7-9-15)16(18)12-13-4-2-1-3-5-13/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMPWHDFSKHYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394695
Record name 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19561-95-6
Record name 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone in tamoxifen research?

A1: this compound serves as a crucial precursor in the synthesis of [D5-ethyl]-tamoxifen. [] This deuterated form of tamoxifen is a valuable tool for researchers investigating the mechanisms behind tamoxifen-induced DNA adduct formation in the liver. By incorporating a fully deuterated ethyl group using this compound as a starting point, scientists can track the metabolic fate of specific portions of the tamoxifen molecule, providing crucial insights into its pharmacological activity and potential toxicity. []

Q2: How is this compound utilized in the synthesis of [D5-ethyl]-tamoxifen?

A2: The synthesis involves treating the sodium enolate of this compound with [D5]-iodoethane. This reaction leads to the incorporation of the pentadeuteroethyl group into the structure, ultimately yielding [D5-ethyl]-tamoxifen. [] This specific deuteration is crucial for differentiating metabolic pathways and understanding the role of the ethyl group in tamoxifen's mechanism of action.

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